3,7,11-Trimethyl-1-dodecene

Descripción general

Descripción

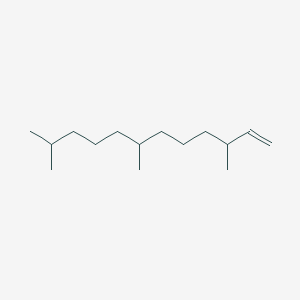

3,7,11-Trimethyl-1-dodecene is an organic compound with the molecular formula C15H30. It is a branched alkene with a molecular weight of 210.3987 g/mol . This compound is characterized by the presence of three methyl groups attached to the dodecene chain, specifically at the 3rd, 7th, and 11th positions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-1-dodecene can be achieved through various methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3,7,11-trimethyl-1-dodecyne. This process utilizes a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 3,7,11-Trimethyl-1-dodecene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of the double bond in this compound can yield 3,7,11-trimethyl-dodecane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 3,7,11-trimethyl-1-dodecyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as chlorine or bromine under UV light.

Major Products Formed:

Oxidation: 3,7,11-Trimethyl-1-dodecanol or 3,7,11-trimethyl-1-dodecanone.

Reduction: 3,7,11-Trimethyl-dodecane.

Substitution: 3,7,11-Trimethyl-1-dodecyl halides.

Aplicaciones Científicas De Investigación

3,7,11-Trimethyl-1-dodecene finds applications in various fields of scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying alkene reactivity.

Biology: The compound is utilized in the study of lipid metabolism and as a component in the formulation of certain biochemical assays.

Medicine: Research into its potential therapeutic properties, particularly in the development of novel pharmaceuticals, is ongoing.

Industry: It serves as an intermediate in the production of specialty chemicals and as a component in certain lubricants and surfactants

Mecanismo De Acción

The mechanism of action of 3,7,11-Trimethyl-1-dodecene involves its interaction with specific molecular targets, primarily through its double bond. The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts. These interactions can modulate biological pathways, influencing cellular processes such as signal transduction and membrane fluidity .

Comparación Con Compuestos Similares

1-Dodecene: A linear alkene with a similar carbon chain length but without the methyl substitutions.

3,7,11-Trimethyl-1-dodecanol: The corresponding alcohol derivative of 3,7,11-Trimethyl-1-dodecene.

3,7,11-Trimethyl-1-dodecanone: The ketone derivative of this compound.

Uniqueness: this compound is unique due to its branched structure and the presence of three methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity and make it a valuable compound in various synthetic and industrial applications .

Actividad Biológica

3,7,11-Trimethyl-1-dodecene (TMD) is a branched-chain alkene that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in agriculture as an insect juvenile hormone analogue and for its role in various ecological interactions. Recent studies have explored its antimicrobial, antioxidant, and potential anticancer properties, making it a subject of interest in pharmacology and environmental science.

This compound has the molecular formula and is characterized by a long carbon chain with multiple methyl branches. Its structure contributes to its volatility and reactivity, which are critical for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H28 |

| Molecular Weight | 212.39 g/mol |

| Boiling Point | ~ 250 °C |

| Density | 0.81 g/cm³ |

| Solubility | Insoluble in water |

Antimicrobial Activity

Research has demonstrated that TMD exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance, a study utilizing gas chromatography-mass spectrometry (GC-MS) highlighted the efficacy of TMD against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects.

Table 2: Antimicrobial Efficacy of TMD

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.5 |

| Escherichia coli | 2.0 |

| Candida albicans | 3.2 |

Antioxidant Activity

The antioxidant potential of TMD has also been evaluated using various assays such as DPPH and ABTS radical scavenging methods. These studies suggest that TMD can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Studies

- Anticancer Properties : A study published in the Journal of Antimicrobial Chemotherapy indicated that TMD exhibits cytotoxic effects on prostate cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential role as an anticancer agent.

- Environmental Impact : Research on the environmental persistence of TMD revealed its effectiveness as a larvicide against mosquito populations. Field trials demonstrated a significant reduction in adult emergence rates when treated with formulations containing TMD.

The biological activities of TMD can be attributed to several mechanisms:

- Cell Membrane Disruption : TMD interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Hormonal Mimicry : As a juvenile hormone analogue, TMD can interfere with insect development processes, providing a mechanism for its use in pest control.

Propiedades

IUPAC Name |

3,7,11-trimethyldodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,13-15H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTZHYFUDNIOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336022 | |

| Record name | 3,7,11-TRIMETHYL-1-DODECENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-36-2 | |

| Record name | 3,7,11-TRIMETHYL-1-DODECENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.